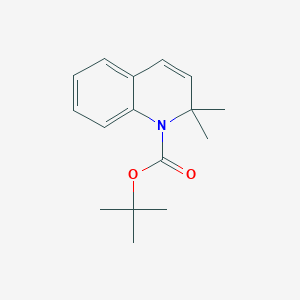

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline

描述

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (abbreviated as Boc-DHQ) is a protected derivative of 1,2-dihydroquinoline, featuring a tert-butoxycarbonyl (Boc) group at the 1-position and two methyl groups at the 2,2-positions. It serves as a key intermediate in organic synthesis, particularly in the preparation of antioxidant precursors and functionalized heterocycles .

Synthesis: Boc-DHQ is synthesized via the reaction of 1,2-dihydro-2,2-dimethylquinoline with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. reports a 43% yield after chromatography, with characteristic NMR signals at δ 1.52 (s, 9H, Boc CH₃) and δ 1.53 (s, 6H, 2,2-dimethyl groups) .

Applications: Its primary use lies in the synthesis of tetrahydroquinolin-4-ones, which are precursors to antioxidants. The Boc group enhances solubility and stability during subsequent reactions .

作用机制

Target of Action

The primary target of 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline are acidic substrates. This compound acts as a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides .

Mode of Action

This compound interacts with its targets by serving as a tert-butoxycarbonylation reagent. This means it adds a tert-butoxycarbonyl group to the acidic substrates, which can protect these substrates from unwanted reactions during a synthetic process .

Pharmacokinetics

The compound’s molecular weight (30340) and its lipophilic nature (due to the presence of tert-butoxy groups) could influence its bioavailability .

Result of Action

The primary result of the action of this compound is the protection of acidic substrates from unwanted reactions. By adding a tert-butoxycarbonyl group, the compound can prevent these substrates from participating in certain chemical reactions, thereby controlling the course of a synthetic process .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence or absence of a base can affect its ability to act as a tert-butoxycarbonylation reagent . .

生化分析

Biochemical Properties

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline is a versatile tert-butoxycarbonylation protecting reagent for a variety of acidic substrates including phenols, amine hydrochlorides, carboxylic acids, N-protected amino acids, thiols, sulfonamides, and imides . The nature of these interactions is primarily through the formation of covalent bonds during the process of tert-butoxycarbonylation .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it can be inferred that it may influence cellular function by modifying the biochemical properties of various biomolecules, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves the process of tert-butoxycarbonylation. This process involves the formation of covalent bonds with various acidic substrates, potentially leading to changes in their biochemical properties and subsequent effects on gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are not well-documented. Given its role as a tert-butoxycarbonylation reagent, it is likely that its effects may vary over time depending on the stability of the formed covalent bonds and the degradation rate of the modified substrates .

Metabolic Pathways

The metabolic pathways involving this compound are not well-studied. Given its role as a tert-butoxycarbonylation reagent, it may interact with various enzymes and cofactors involved in the metabolism of the substrates it modifies .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not well-documented. Given its chemical properties, it may be able to pass through cell membranes and distribute within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is not well-studied. Given its chemical properties, it may be able to localize to various subcellular compartments depending on the nature of the substrates it modifies .

生物活性

1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline (Boc-DHQ) is a compound with significant potential in medicinal chemistry due to its role as a protecting reagent for various acidic substrates. This article explores its biological activity, including its mechanism of action, pharmacokinetics, and cellular effects, supported by data tables and relevant research findings.

- Molecular Formula : C16H21NO2

- Molecular Weight : 259.34 g/mol

- CAS Number : 179898-89-6

- Purity : Typically around 95% .

Boc-DHQ primarily acts as a tert-butoxycarbonylation protecting reagent. It interacts with acidic substrates such as phenols, amines, and carboxylic acids by adding a tert-butoxycarbonyl group. This modification protects these substrates from unwanted reactions during synthetic processes, which can influence their reactivity and biological properties .

Cellular Effects

While detailed studies on the cellular effects of Boc-DHQ are sparse, it is hypothesized that its role in modifying biochemical properties of various biomolecules could impact:

- Cell Signaling Pathways : By altering the structure of signaling molecules.

- Gene Expression : Potentially influencing transcription factors through covalent modifications.

- Enzyme Activity : Modifying enzyme substrates may affect metabolic pathways .

Table 1: Summary of Biological Activities and Applications

| Activity/Property | Description |

|---|---|

| Protecting Reagent | Effective for phenols and carboxylic acids in organic synthesis. |

| Biochemical Modifications | Alters biochemical properties of substrates leading to potential therapeutic applications. |

| Antimicrobial Potential | Limited studies suggest possible antimicrobial activity; further investigation required. |

Case Studies

-

Synthesis and Antimicrobial Activity :

A study investigated novel derivatives related to Boc-DHQ for antimicrobial properties. While Boc-DHQ itself was not the primary focus, derivatives demonstrated varying degrees of activity against common pathogens . -

Molecular Docking Studies :

Molecular docking studies have been employed to predict interactions between Boc-DHQ derivatives and biological targets. These studies suggest potential applications in drug design by identifying binding affinities with various receptors .

科学研究应用

Synthesis Pathways

The synthesis of 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline typically involves:

- Boc Protection : The introduction of the tert-butoxycarbonyl group to protect the amine during subsequent reactions.

- Cyclization Reactions : Utilizing quinoline derivatives and other reagents to achieve the desired bicyclic structure.

- Functionalization : Modifications that enhance biological activity or alter pharmacokinetic properties.

Applications in Medicinal Chemistry

This compound has shown potential in several areas:

Anticancer Activity

Recent studies have explored the compound's effectiveness against various cancer cell lines. For instance, derivatives of this compound were evaluated for their cytotoxic effects on human myeloma and hepatocellular carcinoma cells, showing promising results in selectively targeting tumor cells while sparing normal cells .

Modulators of Biological Targets

The compound has been investigated as a modulator of ATP-binding cassette transporters, which play crucial roles in drug absorption and resistance. This application is particularly relevant in enhancing the efficacy of existing chemotherapy agents by improving their bioavailability .

Antioxidant Properties

Research indicates that this compound exhibits antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Evaluation

In a study published in 2015, derivatives of this compound were synthesized and evaluated for their anticancer properties against multiple cancer cell lines. The results indicated that specific modifications to the quinoline structure significantly enhanced cytotoxic effects against human myeloma cells while demonstrating lower toxicity towards normal fibroblast cells .

Case Study 2: Mechanistic Insights

A recent investigation focused on the mechanism of action of this compound as an ABC transporter modulator. The study demonstrated that the compound could effectively inhibit the efflux activity of certain chemotherapeutic agents, thereby increasing their intracellular concentrations and enhancing therapeutic outcomes .

常见问题

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 1-Tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline, and how do reaction conditions influence yield and selectivity?

Methodological Answer: The synthesis of dihydroquinoline derivatives often employs condensation reactions between aromatic amines and ketones, catalyzed by Lewis or Brønsted acids (e.g., Bi(OTf)₃, as in ). Microwave-assisted synthesis under controlled temperatures (e.g., 3 hours at 425–426 K) can achieve yields >90% . Key variables include:

- Catalyst choice : Bi(OTf)₃ enhances regioselectivity compared to traditional acids like HCl .

- Solvent polarity : Acetonitrile improves solubility of intermediates, reducing side-product formation .

- Stoichiometry : Excess methyl pyruvate (2.2 eq) drives the reaction to completion .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic techniques?

Methodological Answer:

- X-ray crystallography : Determines conformation (e.g., sofa-like puckering in dihydroquinoline rings with puckering parameters QT = 0.348 Å, θ = 49.3° ).

- NMR : <sup>1</sup>H NMR confirms tert-butoxycarbonyl (Boc) group presence via singlet peaks at δ 1.4–1.5 ppm for t-butyl protons .

- IR spectroscopy : C=O stretches at ~1700 cm⁻¹ verify Boc functionality .

Table 1: Key Spectral Data for Structural Validation

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| X-ray | Puckering parameters (QT, θ) | |

| <sup>1</sup>H NMR | δ 1.4–1.5 ppm (t-butyl) | |

| IR | ~1700 cm⁻¹ (C=O stretch) |

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butoxycarbonyl group influence the reactivity of 1,2-dihydroquinoline derivatives in further functionalization?

Methodological Answer: The Boc group acts as a steric shield, directing electrophilic substitutions to less hindered positions (e.g., C4 or C6 of the quinoline ring). Computational studies (DFT) can map electron density distributions to predict regioselectivity . Experimental validation involves:

- Competitive reactions : Comparing Boc-protected vs. unprotected derivatives in Friedel-Crafts alkylation .

- Kinetic studies : Monitoring reaction rates under varying temperatures to assess steric hindrance effects .

Q. What strategies resolve contradictions in reported reaction yields for dihydroquinoline derivatives across different catalytic systems?

Methodological Answer: Discrepancies often arise from:

- Catalyst loading : Bi(OTf)₃ at 5 mol% achieves higher yields than stoichiometric HCl .

- Reaction time : Microwave irradiation reduces side reactions (3 hours vs. 12 hours for conventional heating) .

- Purification methods : Flash chromatography (EtOAc:Cyclohexane 1:2) minimizes product loss compared to recrystallization alone .

Table 2: Yield Optimization Variables

| Variable | Optimal Condition | Yield Increase | Reference |

|---|---|---|---|

| Catalyst | Bi(OTf)₃ (5 mol%) | +30% | |

| Solvent | Acetonitrile | +15% | |

| Heating method | Microwave irradiation | +25% |

Q. How can computational modeling predict the stability of this compound under acidic or basic conditions?

Methodological Answer:

- DFT calculations : Simulate Boc group cleavage kinetics under acidic (e.g., HCl/dioxane) or basic (e.g., NaOH/THF) conditions .

- pKa analysis : Predict protonation sites using software like SPARTAN, correlating with experimental stability assays .

Q. What are the challenges in characterizing byproducts from dihydroquinoline synthesis, and how can they be mitigated?

Methodological Answer: Common byproducts include:

- Over-oxidized quinoline : Detectable via HPLC-MS (retention time shifts) .

- Dimerization products : Identified through MALDI-TOF mass spectrometry .

Mitigation strategies: - Inert atmosphere : Reduces oxidation during synthesis .

- Low-temperature quenching : Prevents post-reaction degradation .

Q. Data-Driven Research Design

Q. How should researchers design experiments to evaluate the biological activity of this compound derivatives?

Methodological Answer:

- In vitro assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., acetylcholinesterase) at 10–100 µM concentrations .

- Structure-activity relationship (SAR) : Modify substituents (e.g., methyl groups) and compare IC50 values .

Q. What analytical techniques are critical for resolving ambiguities in dihydroquinoline crystal packing and hydrogen-bonding networks?

Methodological Answer:

- Single-crystal XRD : Resolves intermolecular N–H···O hydrogen bonds (e.g., infinite chains along the b-axis in orthorhombic Pbca crystals) .

- Hirshfeld surface analysis : Quantifies non-covalent interactions (e.g., π-π stacking vs. H-bonding) .

相似化合物的比较

Comparison with Structurally Similar Compounds

1-tert-Butoxy-2-tert-butoxycarbonyl-1,2-dihydroisoquinoline (BBDI)

- Structure: Features a Boc group at the 2-position and a tert-butoxy group at the 1-position on a dihydroisoquinoline scaffold .

- Synthesis : Prepared from N-(tert-butoxycarbonyl) phytosphingosine and iodinated intermediates via N-iodosuccinimide-mediated coupling .

- Applications: Acts as a chemoselective Boc-protecting reagent for amino acids, offering higher regioselectivity compared to Boc-DHQ .

Poly(1,2-dihydro-2,2,4-trimethylquinoline) (Antioxidant RD)

- Structure : A polymerized derivative with 2,2,4-trimethyl substitution .

- Synthesis: Produced via radical polymerization of 1,2-dihydro-2,2,4-trimethylquinoline monomers .

- Applications: Widely used as a rubber antioxidant (e.g., in tires) due to its thermal stability and radical-scavenging properties.

1,2-Dihydro-2,2-dimethyl-4-(2-oxo-1-pyrrolidinyl)quinoline-6-carbonitrile

- Structure: Contains a 4-pyrrolidinone substituent and a cyano group at the 6-position .

- Applications : Used in medicinal chemistry as a kinase inhibitor precursor. The absence of a Boc group reduces steric hindrance, enabling easier functionalization at the 4-position compared to Boc-DHQ .

Comparative Data Table

Key Findings and Research Insights

Reactivity: Boc-DHQ undergoes hydroxylation at the 4-position to yield tetrahydroquinolin-4-ones, whereas BBDI facilitates Boc protection of amines without side reactions . Antioxidant RD’s polymerization imparts superior thermal stability, making it industrially preferable over monomeric Boc-DHQ .

Structural Impact on Function: The Boc group in Boc-DHQ enhances solubility in non-polar solvents, critical for chromatographic purification . The tert-butoxy group in BBDI sterically shields the reaction site, improving chemoselectivity .

Industrial vs. Laboratory Use :

- Boc-DHQ and BBDI are niche laboratory reagents, while Antioxidant RD is mass-produced for rubber manufacturing .

属性

IUPAC Name |

tert-butyl 2,2-dimethylquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-15(2,3)19-14(18)17-13-9-7-6-8-12(13)10-11-16(17,4)5/h6-11H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEBHPNNWUHTYAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=CC=CC=C2N1C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20444806 | |

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179898-89-6 | |

| Record name | 1-tert-butoxycarbonyl-1,2-dihydro-2,2-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20444806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。